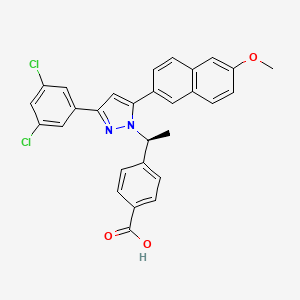

(R)-(-)-VAPOL hydrogenphosphate

Descripción general

Descripción

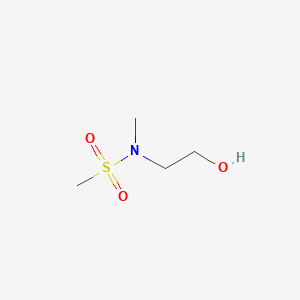

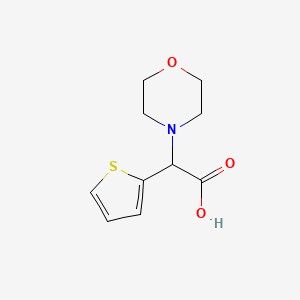

VAPOL is a chiral ligand used in various chemical reactions, including the formation of phosphoric acids. Hydrogen phosphate, on the other hand, is an inorganic ion with the formula [HPO4]2− or [H2PO4]− .

Chemical Reactions Analysis

The chemical reactions involving “®-(-)-VAPOL hydrogenphosphate” would depend on the conditions and reactants present. As a phosphate compound, it could potentially participate in a variety of reactions .Aplicaciones Científicas De Investigación

Synthesis and Production

- Gram-Scale Preparation : (R)-(-)-VAPOL hydrogenphosphate has been synthesized on a gram-scale using commercially available materials. This method is highly reproducible and yields high quantities of the compound, indicating its potential for large-scale production (Desai et al., 2010).

Applications in Organic Synthesis

- Enantioselective Synthesis : This compound has been used in the enantioselective synthesis of β-amidophenylthioethers. Its application in the desymmetrization of N-acylaziridines with Me(3)SiSPh, catalyzed by both (R) and (S) forms, results in high enantioselectivity and efficiency (Della Sala & Lattanzi, 2009).

NMR Sensing Applications

- NMR for Sensing Chiral Amines and Acids : (R)-VAPOL-phosphoric acid is proposed as an effective chiral solvating agent for discriminating amines and acids with multiple functional groups. This application is significant in pharmaceuticals, biology, and chemistry for enantiomeric discrimination using NMR spectroscopy (Prasad, Mogurampelly & Chaudhari, 2020).

Catalyst in Chemical Reactions

- Catalytic Asymmetric Reactions : Studies have shown that this compound acts as a catalyst in the desymmetrization of meso-aziridines with various compounds. This suggests its application as a versatile catalyst in creating specific molecular configurations (Sala, 2013).

Biomedical Applications

- In Biomedical Research : Applications of this compound in biomedical research, particularly in the development of drug delivery systems and other medical technologies, are under investigation. However, detailed studies specific to this compound are limited in the current literature.

Environmental and Agricultural Applications

- Application in Agriculture : Research has been conducted on the interaction of various phosphates, including VAPOL hydrogenphosphate, with soil microorganisms and plants. This indicates potential applications in enhancing agricultural productivity and soil health (Singh & Singh, 1993).

Mecanismo De Acción

Target of Action

®-(-)-VAPOL hydrogenphosphate is primarily used as a chiral Bronsted acid catalyst . Its main targets are the reactants in various chemical reactions, where it facilitates the formation of new bonds.

Mode of Action

This compound acts as a catalyst in several enantioselective transformations, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions . It is involved in the addition of sulfonamides to Boc-activated aryl imines . The compound’s chiral nature allows it to preferentially catalyze the formation of one enantiomer over the other, leading to enantioselective reactions .

Biochemical Pathways

®-(-)-VAPOL hydrogenphosphate is involved in several biochemical pathways, including:

- Desymmetrization of meso-aziridines

- Asymmetric aza-Darzens aziridine synthesis

- Enantioselective ring-opening of mono-and bicyclic N-acyl meso aziridines

- Condensation of aldehydes with amino benzenesulfonamides

- Pictet-Spengler reactions

These pathways lead to the formation of various chiral compounds, which can have significant applications in pharmaceuticals and other industries.

Result of Action

The primary result of ®-(-)-VAPOL hydrogenphosphate’s action is the facilitation of enantioselective reactions. This leads to the preferential formation of one enantiomer over the other, which can be crucial in the synthesis of chiral drugs, as different enantiomers can have different biological activities .

Safety and Hazards

Direcciones Futuras

Propiedades

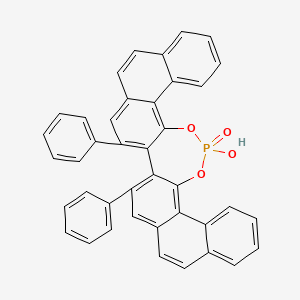

IUPAC Name |

17-hydroxy-3,31-diphenyl-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.05,14.08,13.020,29.021,26]hentriaconta-1(31),2,4,6,8,10,12,14,19,21,23,25,27,29-tetradecaene 17-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H25O4P/c41-45(42)43-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)44-45/h1-24H,(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIJNEDTUDPMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=C(C=C5C=CC6=CC=CC=C6C5=C4OP(=O)(OC3=C7C(=C2)C=CC8=CC=CC=C87)O)C9=CC=CC=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H25O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-2-[1,2,4]triazol-1-yl-benzonitrile](/img/structure/B3161517.png)

![[(4aS,6S,7S,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate](/img/structure/B3161529.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide](/img/structure/B3161534.png)

![Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3161541.png)

![4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3161572.png)